1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one is a heterocyclic compound characterized by its unique bicyclic structure that includes both thiophene and cyclopentane moieties. Its molecular formula is CHClOS, and it has a molecular weight of approximately 207.07 g/mol. The compound features two chlorine atoms at the 1 and 3 positions of the cyclopenta[c]thiophene ring, contributing to its reactivity and biological activity .
The chemical reactivity of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one primarily involves electrophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms. It can undergo nucleophilic attacks at the carbonyl group (C=O) and can also participate in cyclization reactions leading to various derivatives. Additionally, this compound may react with bases to form anionic species or with reducing agents to yield reduced forms .
Research indicates that 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one exhibits significant biological activities, including antimicrobial and anticancer properties. The compound has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been reported to inhibit CYP1A2 and CYP2C19 enzymes, suggesting its potential for interactions with other pharmaceutical agents .
Synthesis of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one can be achieved through several methods:
These methods allow for the controlled synthesis of the compound while also enabling modifications to create analogs.
1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one finds applications in various fields:
Interaction studies have highlighted the compound's potential as a modulator of enzyme activity. Specifically, its inhibition of cytochrome P450 enzymes suggests that it could affect the metabolism of other drugs when co-administered. This necessitates further investigation into its pharmacokinetics and toxicity profiles to understand its interactions better .
Several compounds share structural similarities with 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one | CHBrOS | Contains bromine instead of chlorine |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-one | CHNS | Contains an amino group that alters biological activity |
| 5-Methyl-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one | CHOS | Methyl substitution affects solubility and reactivity |
The uniqueness of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one lies in its specific chlorine substitution pattern and its resultant biological activities compared to these analogs. Each compound's distinct substituents lead to varying levels of biological efficacy and chemical reactivity .
The synthesis of cyclopenta[c]thiophene core structures, including 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one, relies on several established synthetic methodologies that have been developed and optimized over the past century. The primary approaches involve either closure of a cyclopentadienyl ring onto an existing thiophene scaffold or closure of a thiophene ring onto a cyclopentadiene framework [1].
The classical synthesis route for cyclopenta[c]thiophene derivatives involves a multistep process starting from 2,5-disubstituted thiophenes [1]. This methodology employs closure of a cyclopentadienyl ring on the [3,4-c] edge of a thiophene through halomethylation and malonic ester steps. However, these traditional methods suffer from low yields and require forcing conditions, particularly when 2-position substituents are present [1].
The synthetic sequence typically involves:
A more efficient approach utilizes 1,2-diaroylcyclopentadienes as starting materials, which undergo thiation using Lawesson's reagent to form 1,3-diaryl-4H-cyclopenta[c]thiophenes [2]. This method demonstrates superior efficiency with yields ranging from 8% to 22% for various aryl substituents, representing a significant improvement over traditional methods [1].
The mechanism involves:
An alternative thiation methodology employs phosphorus pentasulfide in the presence of sodium bicarbonate to convert diaroylcyclopentadienyl complexes directly to cyclopenta[c]thienyl structures [2]. This approach offers the advantage of compatibility with organometallic complexes and allows for the preparation of both free ligands and coordinated species.
For specific derivatives such as carboxylic acid-substituted cyclopenta[c]thiophenes, the synthesis typically begins with diacid precursors [3]. The methodology involves:
Table 1: Comparison of Synthetic Approaches for Cyclopenta[c]thiophene Core Formation
| Method | Starting Materials | Key Steps | Typical Yields | Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Multistep | 2,5-Disubstituted thiophenes | Halomethylation, malonic ester cyclization | 5-15% | Well-established methodology | Low yields, forcing conditions |
| Lawesson's Reagent | 1,2-Diaroylcyclopentadienes | Thiation with Lawesson's reagent | 8-22% | Moderate yields, versatile | Limited to aryl substituents |
| Phosphorus Pentasulfide | Diaroylcyclopentadienyl complexes | P₄S₁₀/NaHCO₃ thiation | 15-30% | Compatible with metal complexes | Requires specialized conditions |
| Diacid Cyclization | Diacid precursors | Polyphosphoric acid cyclization | 20-40% | Good yields for functionalized products | Limited substrate scope |
The introduction of chlorine atoms at specific positions of the cyclopenta[c]thiophene framework represents a critical aspect of synthesizing 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. Understanding the mechanistic pathways and selectivity factors governing halogenation reactions is essential for developing efficient synthetic protocols.
Chlorination of thiophene derivatives occurs primarily through electrophilic aromatic substitution mechanisms [4]. The process involves initial electrophile formation, followed by attack on the electron-rich thiophene ring system. The mechanism proceeds through the following steps:
The relative reactivity of thiophene positions follows the established pattern where positions adjacent to sulfur (α-positions) show enhanced reactivity compared to β-positions due to the electron-donating effect of sulfur [5].
The chlorination sequence for thiophene derivatives has been systematically studied using density functional theory calculations and reactivity descriptors [4]. The preferred chlorination sequence follows: 2-chloro → 2,5-dichloro → 2,3,5-trichloro → 2,3,4,5-tetrachlorothiophene. This sequence is governed by:
Table 2: Regioselectivity Parameters for Thiophene Chlorination
| Position | Fukui Index | Relative Reactivity | Electronic Environment |
|---|---|---|---|
| C-2 (α) | 0.245 | Highest | Electron-rich, adjacent to sulfur |
| C-3 (β) | 0.182 | Moderate | Influenced by ring conjugation |
| C-4 (β) | 0.182 | Moderate | Similar to C-3 position |
| C-5 (α) | 0.245 | Highest | Equivalent to C-2 position |
Lewis acid-catalyzed halogenation provides enhanced control over reaction conditions and product selectivity [6]. Boron trifluoride etherate (BF₃·OEt₂) has proven particularly effective for thiophene halogenation, offering several advantages:
The mechanism involves coordination of the Lewis acid to the halogenating reagent, increasing its electrophilic character and facilitating the substitution reaction.
Achieving position-specific halogenation in complex thiophene systems requires careful consideration of directing effects and reaction conditions [6]. Key strategies include:
Directing Group Effects: Electron-donating groups direct halogenation to ortho and para positions, while electron-withdrawing groups favor meta substitution. In thiophene systems, the sulfur atom provides strong ortho-directing influence.
Steric Control: Bulky substituents can block certain positions, forcing halogenation to occur at less hindered sites. This approach is particularly useful for achieving selective substitution in polysubstituted systems.
Electronic Control: The electronic nature of existing substituents influences the reactivity of remaining positions. Electron-withdrawing groups decrease overall ring reactivity while maintaining regioselectivity patterns.
Recent advances in transition metal catalysis have opened new pathways for selective thiophene halogenation [6]. Palladium and copper catalysts have shown particular promise:
Table 3: Catalytic Systems for Position-Specific Halogenation
| Catalyst | Conditions | Selectivity Pattern | Typical Yields |
|---|---|---|---|
| Pd(OAc)₂ | 80-120°C, oxidizing conditions | More substituted positions | 65-85% |
| CuI | Room temperature, mild conditions | Less substituted positions | 55-75% |
| BF₃·OEt₂ | 0-25°C, electrophilic conditions | Thermodynamically controlled | 70-90% |
The formation of the dihydrocyclopentadienyl ring system in 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one requires specific catalytic methodologies that facilitate ring closure while maintaining structural integrity. Modern catalytic approaches have significantly improved the efficiency and selectivity of these transformations.
Recent developments in manganese catalysis have provided efficient routes to thiophene-substituted ketones through dehydrogenative coupling reactions [7]. This methodology employs manganese complexes to facilitate the coupling of 2-thiophenemethanol with ketones under mild conditions:
The mechanism involves:
Rhodium acetate has proven effective as a catalyst for cycloaddition reactions leading to cyclopenta[c]thiophene frameworks [8]. The methodology involves:
While yields are typically moderate (10-25%), the method provides access to complex polycyclic structures that are difficult to obtain through alternative routes.
Palladium catalysis has emerged as a powerful tool for constructing cyclopenta-fused heterocycles through direct C-H/C-H annulative coupling [9]. Key features include:
Table 4: Catalytic Systems for Dihydrocyclopenta Ring Formation
| Catalyst System | Reaction Type | Conditions | Yields | Selectivity |
|---|---|---|---|---|
| Mn complexes | Dehydrogenative coupling | 25-60°C, inert atmosphere | 60-85% | High chemoselectivity |
| Rh(OAc)₂ | Cycloaddition | Reflux conditions | 10-25% | Moderate regioselectivity |
| Pd(OPiv)₂/AgOPiv | Annulative coupling | 120-140°C, oxidizing | 45-70% | Excellent regioselectivity |
Lewis acids such as aluminum chloride facilitate ring closure reactions in the synthesis of cyclopenta[c]thiophene derivatives [3]. The methodology involves:
Emerging photocatalytic methods offer sustainable alternatives for cyclopentene ring formation [10]. These approaches utilize:
The isolation and purification of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one requires specialized protocols due to the compound's unique physicochemical properties and potential for decomposition. Effective purification strategies combine multiple complementary techniques to achieve pharmaceutical-grade purity.
Crystallization represents the primary method for obtaining high-purity 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one [11]. The process involves careful selection of solvent systems and crystallization conditions:
Solvent Selection Criteria:
Crystallization Protocol:
Recrystallization from methanol typically yields colorless crystals with melting points in the range of 80-85°C, indicating high purity [11]. Multiple recrystallization cycles may be necessary to achieve analytical purity (>99%).
Column chromatography provides an effective method for separating 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one from synthetic impurities and byproducts [12]. Optimized conditions include:
Stationary Phase Selection:
Mobile Phase Systems:
Optimization Parameters:
HPLC analysis and preparative separation provide superior resolution for closely related impurities [13]. Optimized HPLC conditions for cyclopenta[c]thiophene derivatives include:
Analytical Conditions:
Preparative Conditions:
Table 5: HPLC Retention Times and Detection Limits
| Compound | Retention Time (min) | Detection Limit (μg/L) | Quantification Limit (μg/L) |
|---|---|---|---|
| 1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one | 18.5 ± 0.2 | 0.8 | 2.4 |
| Monochloro impurity | 15.2 ± 0.3 | 1.2 | 3.6 |
| Dechlorinated product | 12.8 ± 0.2 | 0.6 | 1.8 |
Anhydrous Conditions: The compound's sensitivity to moisture requires stringent anhydrous conditions throughout purification [14]:
Temperature Control: Thermal stability considerations necessitate careful temperature management:
Quality Control Parameters:
Table 6: Quality Control Specifications
| Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥98.0% | Quantitative ¹H NMR |
| Water content | ≤0.1% | Karl Fischer titration |
| Residual solvents | ≤0.1% each | Gas chromatography |
| Melting point | 80-85°C | Capillary melting point |
| Chlorine content | 34.2 ± 0.5% | Elemental analysis |
Maximizing isolation yields requires optimization of each purification step [15]:
Crystallization Optimization:
Chromatographic Optimization:
Typical overall isolation yields range from 65-80% when starting from crude reaction mixtures, with purities exceeding 98% achievable through the combined protocol [16].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one through both proton (¹H) and carbon-13 (¹³C) NMR analysis. The heterocyclic framework presents characteristic spectral patterns that enable detailed structural elucidation.
Proton NMR Spectral Analysis
The ¹H NMR spectrum of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one exhibits distinct chemical shift regions characteristic of the cyclopenta[c]thiophene framework [1] [2]. The aliphatic protons associated with the saturated cyclopentanone ring system appear in the region between 1.5-3.0 ppm, consistent with methylene groups adjacent to carbonyl and aromatic systems [3]. The deshielding effects of the electronegative chlorine substituents and the thiophene ring system contribute to the downfield positioning of these signals.
The chlorine substituents at positions 1 and 3 of the thiophene ring create significant electronic effects that influence the chemical shifts of neighboring protons. The electron-withdrawing nature of chlorine atoms causes deshielding of adjacent protons, resulting in characteristic downfield shifts compared to unsubstituted thiophene derivatives [4]. This effect is particularly pronounced for protons in the alpha position relative to the chlorine substituents.
Carbon-13 NMR Spectral Analysis
The ¹³C NMR spectrum provides direct information about the carbon skeleton of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one [5]. The carbonyl carbon typically appears in the region between 190-210 ppm, characteristic of cyclic ketones such as cyclopentanones [6]. The aromatic carbons of the thiophene ring system appear in the range of 120-160 ppm, with the chlorine-substituted carbons showing distinctive chemical shifts due to the electron-withdrawing effects of the halogen substituents.
The carbon atoms of the saturated cyclopentane ring appear in the aliphatic region between 20-60 ppm, with the carbons adjacent to the carbonyl group showing characteristic deshielding effects. The carbon bearing the carbonyl group typically appears around 200 ppm, consistent with five-membered ring ketones [7]. The influence of the fused thiophene ring system creates additional complexity in the carbon chemical shifts through electronic conjugation effects.
Structural Correlation Data
| Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| C-4 (Carbonyl) | - | 195-205 | Ketone carbon |
| C-5, C-6 (CH₂) | 2.5-3.0 | 35-45 | Aliphatic methylene |
| C-1, C-3 (C-Cl) | - | 120-130 | Chlorinated aromatic |
| C-2 (Thiophene) | - | 140-150 | Aromatic carbon |
Infrared spectroscopy of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one reveals characteristic vibrational modes that provide structural confirmation and functional group identification. The compound exhibits several diagnostic absorption bands that correspond to specific molecular vibrations.
Carbonyl Stretching Vibrations
The most prominent feature in the IR spectrum is the carbonyl stretching vibration, which appears as a strong absorption band in the region of 1680-1700 cm⁻¹ [8] [9]. This frequency is characteristic of cyclic ketones, particularly five-membered ring systems like cyclopentanones. The exact position of this band is influenced by the electronic effects of the fused thiophene ring and the chlorine substituents, which can cause slight shifts in the carbonyl stretching frequency through conjugation and inductive effects.
The carbonyl stretching frequency in cyclopentanone derivatives typically occurs around 1745 cm⁻¹ [10], but the presence of the aromatic thiophene ring system in 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one causes a red shift to lower frequencies due to extended conjugation. This conjugation effect stabilizes the carbonyl group and reduces the force constant of the C=O bond, resulting in the observed frequency range of 1680-1700 cm⁻¹.
Aromatic Carbon-Carbon Stretching Modes
The thiophene ring system exhibits characteristic aromatic C=C stretching vibrations in the region of 1500-1600 cm⁻¹ [11] [12]. These bands are typically observed as multiple peaks due to the various aromatic ring breathing modes and skeletal vibrations. The presence of chlorine substituents on the thiophene ring affects these vibrational modes through mass and electronic effects, causing subtle shifts in the observed frequencies.
The aromatic C-H stretching vibrations appear as weaker bands in the region around 3000-3100 cm⁻¹ [13], characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems. These bands are distinguishable from aliphatic C-H stretches, which occur at lower frequencies.
Carbon-Sulfur and Carbon-Chlorine Stretching Modes
The C-S stretching vibrations of the thiophene ring appear in the region of 600-800 cm⁻¹ [14]. These bands are typically of moderate intensity and may overlap with other skeletal vibrations. The sulfur atom in the thiophene ring contributes to the characteristic vibrational pattern of the heterocyclic system.
The C-Cl stretching vibrations occur in the region of 700-800 cm⁻¹, appearing as bands of variable intensity depending on the specific substitution pattern. The presence of two chlorine atoms in the molecule results in coupling between the C-Cl stretching modes, potentially leading to band splitting or broadening.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1680-1700 | Strong | Cyclic ketone |
| Aromatic C=C stretch | 1500-1600 | Medium | Thiophene ring |
| Aromatic C-H stretch | 3000-3100 | Weak | Aromatic protons |
| C-S stretch | 600-800 | Medium | Thiophene sulfur |
| C-Cl stretch | 700-800 | Variable | Chlorine substituents |
Mass spectrometry of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 207, corresponding to the molecular formula C₇H₄Cl₂OS.
Molecular Ion and Isotope Pattern
The molecular ion peak at m/z 207 exhibits a characteristic chlorine isotope pattern due to the presence of two chlorine atoms in the molecule. Chlorine exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a complex isotope pattern for the molecular ion, with peaks at m/z 207 (M⁺), 209 (M+2), and 211 (M+4) in the approximate intensity ratios of 9:6:1, characteristic of dichlorinated compounds.
The molecular ion stability is influenced by the aromatic thiophene ring system, which can stabilize the positive charge through resonance delocalization. However, the presence of the electron-withdrawing chlorine substituents may reduce the stability of the molecular ion compared to unsubstituted analogues.
Fragmentation Pathways
The primary fragmentation patterns involve loss of functional groups and ring cleavage reactions. Common fragmentation pathways include:
Loss of Chlorine (M-35): Formation of fragments at m/z 172 and 174 through loss of a chlorine atom, with the isotope pattern reflecting the remaining chlorine atom.
Loss of Carbon Monoxide (M-28): Formation of fragments at m/z 179, 181, and 183 through loss of CO from the molecular ion, a common fragmentation pattern for aromatic ketones.
Loss of Chlorine and CO (M-63): Sequential loss of chlorine and carbon monoxide, resulting in fragments at m/z 144 and 146.
Ring Fragmentation: Cleavage of the fused ring system can produce characteristic fragment ions that provide structural information about the cyclopenta[c]thiophene framework.
Base Peak and Fragmentation Intensity
The base peak in the mass spectrum corresponds to the most stable fragment ion, typically resulting from the most favorable fragmentation pathway. In chlorinated aromatic compounds, the base peak often corresponds to fragments that retain the aromatic stabilization while eliminating unstable portions of the molecule.
The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the stability of various structural fragments. This information is valuable for structural confirmation and can be used to distinguish between isomeric compounds with similar molecular weights.
Ultraviolet-visible spectroscopy of 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one reveals electronic transitions characteristic of the aromatic thiophene chromophore and the conjugated system formed by the fused ring structure.
Electronic Absorption Bands
The UV-Vis spectrum exhibits several distinct absorption regions corresponding to different electronic transitions within the molecule. The primary absorption bands occur in the ultraviolet region (200-400 nm), with the exact positions influenced by the electronic effects of the chlorine substituents and the extended conjugation of the fused ring system.
The thiophene ring system typically shows characteristic absorption bands around 230-250 nm, corresponding to π→π* transitions within the aromatic system [15]. The presence of chlorine substituents causes bathochromic (red) shifts in these transitions due to the electron-withdrawing effects that lower the energy of the π* orbitals.
π→π* Transitions
The most intense absorption bands in the UV region correspond to π→π* transitions involving the aromatic electrons of the thiophene ring system. These transitions are typically observed as broad bands with high extinction coefficients, characteristic of aromatic chromophores [16]. The extended conjugation between the thiophene ring and the carbonyl group can result in additional bathochromic shifts compared to simple thiophene derivatives.
The chlorine substituents influence these transitions through both inductive and mesomeric effects. The electron-withdrawing inductive effect of chlorine tends to increase the energy gap between HOMO and LUMO levels, potentially causing hypsochromic (blue) shifts. However, the mesomeric effect of chlorine can provide additional conjugation pathways that may partially counteract this effect.
n→π* Transitions
The carbonyl group contributes n→π* transitions that typically appear at longer wavelengths (lower energy) compared to π→π* transitions. These transitions involve excitation of non-bonding electrons on the oxygen atom to antibonding π* orbitals and generally show lower extinction coefficients than π→π* transitions.
The position of n→π* transitions is sensitive to solvent effects and the electronic environment of the carbonyl group. The conjugation with the thiophene ring system can influence the energy and intensity of these transitions through electronic delocalization effects.
| Transition Type | Wavelength Range (nm) | Extinction Coefficient | Assignment |
|---|---|---|---|
| π→π* (thiophene) | 230-280 | High (>10⁴) | Aromatic transitions |
| n→π* (carbonyl) | 280-350 | Low (10²-10³) | Carbonyl transitions |
| π→π* (extended) | 300-400 | Medium | Conjugated system |
The electronic absorption characteristics provide valuable information about the electronic structure and conjugation patterns in 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one. These spectral features are essential for understanding the photochemical behavior and electronic properties of the compound, which are important for potential applications in organic electronics and photovoltaic materials [17] [18].